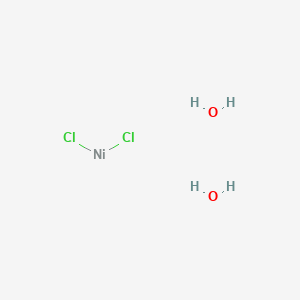
Dichloronickel;dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloronickel;dihydrate, also known as NiCl2•2H2O, is a chemical compound that is widely used in scientific research. It is a water-soluble, green-colored compound that is commonly used in the synthesis of other chemicals.
Applications De Recherche Scientifique
Dichloronickel;dihydrate is widely used in scientific research due to its unique properties. It is commonly used as a catalyst in chemical reactions, as well as a precursor for the synthesis of other chemicals. It has also been used in the development of new materials, such as nickel-based batteries and supercapacitors.
Mécanisme D'action
The mechanism of action of dichloronickel;dihydrate is not well understood. However, it is believed to work by interacting with other chemicals in a reaction, either as a catalyst or as a reactant. This interaction can lead to the formation of new compounds or the modification of existing ones.
Effets Biochimiques Et Physiologiques
Dichloronickel;dihydrate has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be relatively non-toxic, with low acute toxicity in animal studies. It is also not known to have any significant effects on the human body.
Avantages Et Limitations Des Expériences En Laboratoire
Dichloronickel;dihydrate has several advantages for lab experiments. It is relatively inexpensive and easy to synthesize, making it a popular choice for researchers. It is also water-soluble, which makes it easy to work with in aqueous solutions. However, dichloronickel;dihydrate can be sensitive to air and moisture, which can affect its stability and reactivity.
Orientations Futures
There are several future directions for research on dichloronickel;dihydrate. One area of interest is the development of new materials using dichloronickel;dihydrate as a precursor. Another area of interest is the use of dichloronickel;dihydrate as a catalyst in chemical reactions, particularly in the development of new pharmaceuticals and specialty chemicals. Additionally, more research is needed to fully understand the mechanism of action of dichloronickel;dihydrate and its potential biochemical and physiological effects.
Méthodes De Synthèse
Dichloronickel;dihydrate can be synthesized by reacting nickel oxide with hydrochloric acid. The resulting nickel chloride can then be combined with water to form Dichloronickel;dihydrate•2H2O. This synthesis method is relatively simple and inexpensive, making dichloronickel;dihydrate a popular choice for scientific research.
Propriétés
Numéro CAS |
17638-48-1 |
|---|---|
Nom du produit |
Dichloronickel;dihydrate |
Formule moléculaire |
Cl2H4NiO2 |
Poids moléculaire |
165.63 g/mol |
Nom IUPAC |
dichloronickel;dihydrate |
InChI |
InChI=1S/2ClH.Ni.2H2O/h2*1H;;2*1H2/q;;+2;;/p-2 |
Clé InChI |
UGNANEGDDBXEAS-UHFFFAOYSA-L |
SMILES |
O.O.Cl[Ni]Cl |
SMILES canonique |
O.O.[Cl-].[Cl-].[Ni+2] |
Synonymes |
nickel chloride nickel chloride dihydrate nickel chloride hemihydrate nickel chloride heptahydrate nickel chloride hexahydrate nickel chloride hydrate nickel chloride monohydrate nickel chloride monohydroxide nickel chloride tetrahydrate nickel chloride trihydroxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




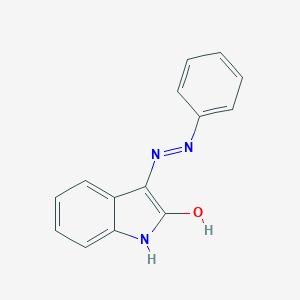



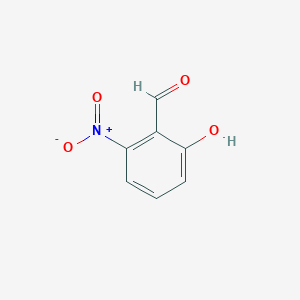
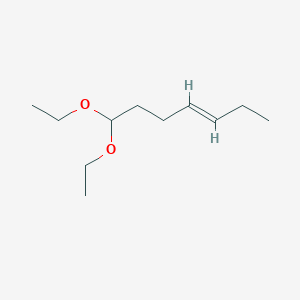
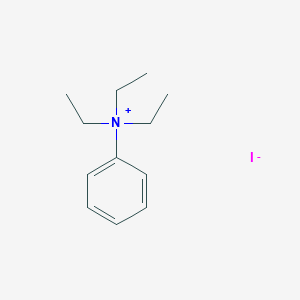


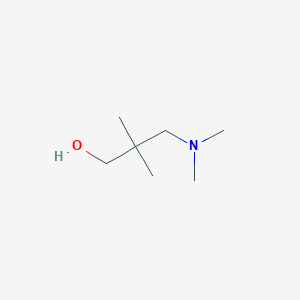
![2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B90999.png)
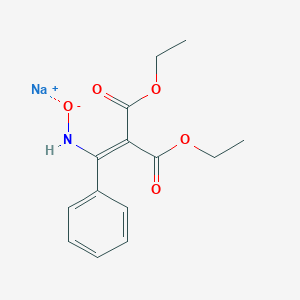
![1-(5-Methyl-1H-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B91005.png)